An In-depth Technical Guide to 4,4,4-Trifluoro-1-butanol (CAS 461-18-7)
An In-depth Technical Guide to 4,4,4-Trifluoro-1-butanol (CAS 461-18-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, offer a powerful tool for modulating the bioactivity and performance of molecules.[1] Within the arsenal of fluorinated building blocks, 4,4,4-Trifluoro-1-butanol stands out as a versatile and highly valuable intermediate. This guide, intended for chemists and researchers in the pharmaceutical and chemical industries, provides a comprehensive technical overview of 4,4,4-Trifluoro-1-butanol, encompassing its fundamental properties, synthesis, reactivity, applications, and safe handling.
Physicochemical Properties: A Foundation for Application
4,4,4-Trifluoro-1-butanol, a colorless liquid, possesses a unique combination of properties stemming from the presence of the trifluoromethyl group. These characteristics are crucial for its application in synthesis and material science.
Table 1: Key Physicochemical Properties of 4,4,4-Trifluoro-1-butanol [2][3]
| Property | Value |
| CAS Number | 461-18-7 |
| Molecular Formula | C₄H₇F₃O |
| Molecular Weight | 128.09 g/mol |
| Appearance | Colorless liquid |
| Density | 1.193 g/cm³ at 25 °C |
| Boiling Point | 122-127 °C |
| Flash Point | 52 °C (125.6 °F) |
| Refractive Index | 1.3425 - 1.343 |
| Vapor Pressure | 6 mmHg at 25 °C |
The trifluoromethyl group significantly influences the molecule's polarity and hydrogen bonding capabilities. While the hydroxyl group can act as a hydrogen bond donor, the electron-withdrawing nature of the CF₃ group enhances the acidity of the hydroxyl proton compared to non-fluorinated butanol. This has implications for its reactivity and use as a solvent.
Synthesis of 4,4,4-Trifluoro-1-butanol: A Review of Methodologies
Several synthetic routes to 4,4,4-Trifluoro-1-butanol have been developed, each with its own advantages and limitations regarding starting materials, reaction conditions, and scalability.
Reduction of Trifluoro-substituted Carboxylic Acids and Esters
A common approach involves the reduction of 4,4,4-trifluorobutyric acid or its esters.[4] This method, while conceptually straightforward, often requires potent reducing agents like lithium aluminum hydride (LiAlH₄), which can be hazardous and challenging to handle on a large scale.[4][5] Alternative reducing systems, such as sodium borohydride in combination with a Lewis acid, have also been explored to mitigate these risks.[6]
Grignard and Organolithium Reactions
More recent and versatile methods utilize Grignard reagents or organolithium compounds. One patented method describes the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone, which is then reduced and deprotected to yield the final product.[4] This multi-step process offers flexibility in precursor design but requires careful control of reaction conditions.[4]
Another approach involves the preparation of a Grignard reagent from 2-bromoethanol (with a protected hydroxyl group) followed by a coupling reaction with a trifluoroethylating agent.[5]
Caption: Grignard-based synthesis of 4,4,4-Trifluoro-1-butanol.
One-Pot Synthesis from 3-Halogen-1,1,1-trifluoropropane
A one-pot method starting from 3-halogen-1,1,1-trifluoropropane has also been reported.[6] This process involves the formation of an organometallic intermediate (either Grignard or organolithium) which then reacts with dimethylformamide (DMF) to generate 4,4,4-trifluorobutanal. Subsequent reduction with a borohydride yields the desired alcohol.[6] This streamlined approach can be advantageous for large-scale production.
Experimental Protocol: A Representative Synthesis
The following is a generalized procedure based on a patented method for the synthesis of 4,4,4-Trifluoro-1-butanol:[7]
-
Protection of 3-Chloropropanol: To a solution of 3-chloropropanol and a catalytic amount of p-toluenesulfonic acid in dichloromethane, 3,4-dihydropyran is added. The reaction is stirred at room temperature. After completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield 2-(3-chloropropoxy)tetrahydro-2H-pyran.[7]
-
Trifluoromethylation: The protected chloropropane is then reacted with a trifluoromethyl source in the presence of a suitable catalyst in an anhydrous solvent under an inert atmosphere.[7]
-
Deprotection: The resulting 2-(4,4,4-trifluorobutoxy)tetrahydro-2H-pyran is dissolved in ethanol with a catalytic amount of pyridinium p-toluenesulfonate (PPTS) and heated to effect deprotection.[7]
-
Purification: The final product, 4,4,4-Trifluoro-1-butanol, is purified by distillation.[7] A yield of over 90% with a purity of >99% can be achieved.[7]
Chemical Reactivity and Applications
The utility of 4,4,4-Trifluoro-1-butanol lies in its role as a versatile building block for introducing the trifluorobutyl moiety into a wide range of molecules.
Key Reactions
-
Esterification: The primary alcohol functionality readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters.
-
Etherification: It can be converted to ethers through Williamson ether synthesis or other etherification protocols.
-
Oxidation: Oxidation of the primary alcohol can yield 4,4,4-trifluorobutanal or 4,4,4-trifluorobutyric acid, depending on the oxidizing agent and reaction conditions.
-
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., Cl, Br) using standard halogenating agents.
Caption: Key reactions of 4,4,4-Trifluoro-1-butanol.
Applications in Drug Development and Medicinal Chemistry
The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the pharmacological profile of a drug candidate. 4,4,4-Trifluoro-1-butanol serves as a key starting material for the synthesis of:
-
Enzyme Inhibitors: It is used in the synthesis of inhibitors for enzymes such as monoamine oxidase B and central nervous system lactones and lactams.[7]
-
Immuno-modulating Agents: The trifluorobutyl moiety has been incorporated into various immunomodulatory compounds.[4][7]
-
Antipsychotic Drugs: It is a building block for certain anti-schizophrenia medications.[7]
The introduction of the trifluorobutyl group can lead to improved metabolic stability by blocking sites of oxidative metabolism, and it can also enhance binding affinity to target proteins through favorable interactions.
Applications in Materials Science
Beyond pharmaceuticals, 4,4,4-Trifluoro-1-butanol finds applications in the development of advanced materials:
-
Liquid Crystals: It is used to synthesize biphenyl liquid crystal materials containing fluoroalkyl ethers, which are valued for their unique electro-optical properties.[7]
-
Polymers and Coatings: Incorporation of the trifluorobutyl group can enhance the thermal stability, chemical resistance, and durability of polymers and coatings.
-
Semiconductors: It serves as an intermediate in the synthesis of TCNQ (tetracyanoquinodimethane) derivatives, which are used in organic conductors.[7]
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of 4,4,4-Trifluoro-1-butanol.
Table 2: Spectral Data for 4,4,4-Trifluoro-1-butanol
| Technique | Key Features |
| ¹H NMR | Characteristic multiplets for the three methylene groups and a triplet for the hydroxyl proton. The methylene group adjacent to the CF₃ group will show coupling to the fluorine atoms. |
| ¹³C NMR | Four distinct carbon signals, with the carbon of the CF₃ group appearing as a quartet due to C-F coupling. |
| ¹⁹F NMR | A single signal (a triplet) corresponding to the three equivalent fluorine atoms. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and strong C-F stretching bands typically in the 1000-1350 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) may be observed, along with characteristic fragmentation patterns. |
Safety, Handling, and Storage
4,4,4-Trifluoro-1-butanol is a flammable liquid and requires careful handling to ensure safety in a laboratory or industrial setting.[2][8]
-
Hazards: It is classified as a flammable liquid.[2][8] It can cause skin and serious eye irritation and may cause respiratory irritation.[2][8] It is harmful if swallowed.[9]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Use only in a well-ventilated area, preferably in a fume hood.[8] Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[8]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[8]
Conclusion
4,4,4-Trifluoro-1-butanol is a pivotal fluorinated building block with broad applications in drug discovery, medicinal chemistry, and materials science. Its unique physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and scientists. A thorough understanding of its synthesis, handling, and reactivity is essential for its effective and safe utilization in the development of novel and improved chemical entities.
References
- Exploring 4,4,4-Trifluoro-1-Butanol: Properties, Applic
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- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google P
- SAFETY D
- 4,4,4-Trifluoro-1-butanol, 97% | Fisher Scientific. (URL: )
- 4,4,4-Trifluoro-1-butanol 98 461-18-7 - Sigma-Aldrich. (URL: )
- CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google P
- 4,4,4-TRIFLUORO-1-BUTANOL | 461-18-7 - ChemicalBook. (URL: )
- CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol - Google P
- Safety D
- chemical label 4,4,4-Trifluoro-1-butanol. (URL: )
- The Role of 4-Fluoro-1-Butanol in Modern Chemical Synthesis. (URL: )
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